molecular formula C11H18N4OS B5739714 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5739714
M. Wt: 254.35 g/mol
InChI Key: JKPNDTOLWPCNDW-UHFFFAOYSA-N
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Description

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a sulfanylacetamide moiety attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of α-hydroxynitrile with acid hydrazide in the presence of potassium carbonate (K₂CO₃) in n-butanol under microwave irradiation . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can disrupt various biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide include other 1,2,4-triazole derivatives such as 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide and ethyl [2-[(4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-15-10(8-5-3-2-4-6-8)13-14-11(15)17-7-9(12)16/h8H,2-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPNDTOLWPCNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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